molecular formula C14H8F6N2O B14529002 N-[3,4-Bis(trifluoromethyl)phenyl]pyridine-3-carboxamide CAS No. 62315-04-2

N-[3,4-Bis(trifluoromethyl)phenyl]pyridine-3-carboxamide

Cat. No.: B14529002
CAS No.: 62315-04-2
M. Wt: 334.22 g/mol
InChI Key: HDGGCTJQKRSAAY-UHFFFAOYSA-N
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Description

N-[3,4-Bis(trifluoromethyl)phenyl]pyridine-3-carboxamide is a compound that features a trifluoromethyl group, which is known for its significant impact on the chemical and physical properties of molecules. The presence of trifluoromethyl groups often enhances the stability, lipophilicity, and bioavailability of compounds, making them valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the trifluoromethylation of 4-iodobenzene . Another approach involves the exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . These reactions are usually carried out under controlled temperatures and in the presence of specific catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include steps such as chlorination, fluorination, and subsequent purification to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

N-[3,4-Bis(trifluoromethyl)phenyl]pyridine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

N-[3,4-Bis(trifluoromethyl)phenyl]pyridine-3-carboxamide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-[3,4-Bis(trifluoromethyl)phenyl]pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s ability to interact with proteins and enzymes, potentially leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N-[3,4-Bis(trifluoromethyl)phenyl]pyridine-3-carboxamide include:

Uniqueness

What sets this compound apart is its unique combination of trifluoromethyl groups and the pyridine-3-carboxamide structure. This combination enhances its stability, lipophilicity, and potential biological activities, making it a valuable compound for various applications .

Properties

CAS No.

62315-04-2

Molecular Formula

C14H8F6N2O

Molecular Weight

334.22 g/mol

IUPAC Name

N-[3,4-bis(trifluoromethyl)phenyl]pyridine-3-carboxamide

InChI

InChI=1S/C14H8F6N2O/c15-13(16,17)10-4-3-9(6-11(10)14(18,19)20)22-12(23)8-2-1-5-21-7-8/h1-7H,(H,22,23)

InChI Key

HDGGCTJQKRSAAY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C(=O)NC2=CC(=C(C=C2)C(F)(F)F)C(F)(F)F

Origin of Product

United States

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